b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-
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Overview
Description
Selodenoson is a small molecule that is currently under investigation for its potential therapeutic applications. It is known to act as an agonist for the A1 adenosine receptor, which plays a crucial role in various physiological processes, including the regulation of heart rate and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selodenoson involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for Selodenoson are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Selodenoson undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Selodenoson include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying adenosine receptor interactions and the development of new synthetic methodologies.
Biology: Selodenoson is used to investigate the physiological roles of adenosine receptors in cellular processes.
Medicine: It is being explored for its potential to treat conditions such as atrial fibrillation, type II diabetes, and angina by modulating heart rate and metabolic pathways.
Industry: Selodenoson could be used in the development of new pharmaceuticals and as a tool for drug discovery
Mechanism of Action
Selodenoson exerts its effects by binding to the A1 adenosine receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways that lead to various physiological responses, such as the slowing of heart rate and modulation of energy metabolism. The molecular targets involved include cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which play key roles in the downstream effects of receptor activation .
Comparison with Similar Compounds
Similar Compounds
Selodenoson is similar to other A1 adenosine receptor agonists, such as:
- Tecadenoson
- Trabodenoson
- Capadenoson
Uniqueness
What sets Selodenoson apart from these similar compounds is its specific binding affinity and selectivity for the A1 adenosine receptor, which may result in fewer off-target effects and a more favorable safety profile. Additionally, its unique chemical structure allows for distinct pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-2-18-16(26)13-11(24)12(25)17(27-13)23-8-21-10-14(19-7-20-15(10)23)22-9-5-3-4-6-9/h7-9,11-13,17,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVQGVCXFNYGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869528 |
Source
|
Record name | 5-[6-(Cyclopentylamino)-9H-purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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